![molecular formula C28H27N3O7 B3117382 DBCO-PEG1-NHS ester CAS No. 2228857-34-7](/img/structure/B3117382.png)
DBCO-PEG1-NHS ester
Overview
Description
DBCO-PEG1-NHS ester is a PEG-based PROTAC linker . It contains an NHS ester moiety that can react specifically and efficiently with primary amines (e.g., the side chain of lysine residues or aminosilane-coated surfaces) at neutral or slightly basic conditions to form a covalent bond . DBCO is commonly used for copper-free Click Chemistry reactions .
Synthesis Analysis
DBCO-PEG1-NHS ester is a click chemistry reagent. It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .
Molecular Structure Analysis
The molecular formula of DBCO-PEG1-NHS ester is C28H27N3O7 . Its molecular weight is 517.54 g/mol . The InChI code is 1S/C28H27N3O7/c32-24 (29-16-18-37-17-15-28 (36)38-31-26 (34)13-14-27 (31)35)11-12-25 (33)30-19-22-7-2-1-5-20 (22)9-10-21-6-3-4-8-23 (21)30/h1-8H,11-19H2, (H,29,32) .
Chemical Reactions Analysis
DBCO-PEG1-NHS ester contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . The NHS ester moiety can react specifically and efficiently with primary amines to form a covalent bond .
Physical And Chemical Properties Analysis
DBCO-PEG1-NHS ester has a molecular weight of 517.54 . It has a density of 1.39g/cm3 . It is a solid at room temperature .
Scientific Research Applications
Drug Research and Development
DBCO-PEG1-NHS ester is a versatile and widely used molecule in drug research and development . It contains several functional groups, including a DBCO (dibenzylcyclooctyne) group, a PEG (polyethylene glycol) linker, and an NHS (N-hydroxysuccinimide) ester group . These functional groups make it an excellent tool for drug delivery and bioconjugation applications .
Protein, Peptide, and Biomolecule Labeling
The DBCO group in DBCO-PEG1-NHS ester allows for rapid and selective coupling to azide-containing molecules through a highly specific click chemistry reaction . This characteristic makes it a valuable tool in drug research and development as it enables the efficient and precise labeling of proteins, peptides, and other biomolecules .
Imaging
DBCO-PEG1-NHS ester is used in a wide range of applications, including imaging . The ability to label proteins, peptides, and other biomolecules efficiently and precisely makes it a valuable tool in this field .
Targeted Drug Delivery
DBCO-PEG1-NHS ester is also used in targeted drug delivery . The DBCO group allows for the selective coupling to azide-containing molecules, enabling the delivery of drugs to specific targets .
Biomarker Detection
Another application of DBCO-PEG1-NHS ester is in biomarker detection . The precise labeling of proteins, peptides, and other biomolecules allows for the detection of specific biomarkers .
Bioconjugation
DBCO-PEG1-NHS ester is used in bioconjugation applications . The NHS ester group can react specifically and efficiently with primary amines (e.g., the side chain of lysine residues or aminosilane-coated surfaces) at neutral or slightly basic conditions to form a covalent bond .
Oligonucleotide Conjugation
DBCO-PEG1-NHS ester can be used for conjugating NHS-ester modifications to amino-labeled oligonucleotides . This is a separate, post-synthesis reaction that is effective for most NHS-ester modifications .
Improved Drug Efficacy and Safety
The PEG linker in DBCO-PEG1-NHS ester provides several advantages, such as improved solubility, reduced immunogenicity, and increased circulation time of the drug conjugates . This is particularly important in drug development as it can enhance the efficacy and safety of the drug .
Mechanism of Action
Target of Action
The primary target of DBCO-PEG1-NHS ester are primary amines (-NH2) on biomolecules . These can be found on the side chains of lysine residues or aminosilane-coated surfaces .
Mode of Action
DBCO-PEG1-NHS ester interacts with its targets through a covalent bond formation . The NHS ester moiety of the compound reacts selectively and efficiently with primary amines at neutral or slightly basic conditions . This reaction forms stable amide bonds, enabling the covalent attachment of the DBCO-PEG1 moiety to proteins, peptides, or other molecules containing primary amines .
Biochemical Pathways
The DBCO group in DBCO-PEG1-NHS ester allows for rapid and selective coupling to azide-containing molecules through a highly specific click chemistry reaction . This reaction is part of the strain-promoted alkyne-azide cycloaddition (SPAAC) pathway .
Pharmacokinetics
The hydrophilic PEG spacer arm in DBCO-PEG1-NHS ester improves the water solubility of the compound . This property, along with the long and flexible connection provided by the PEG spacer, minimizes steric hindrance involved with ligation . These factors contribute to the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.
Result of Action
The result of the action of DBCO-PEG1-NHS ester is the formation of a covalent bond with primary amines on biomolecules . This enables the covalent attachment of the DBCO-PEG1 moiety to proteins, peptides, or other molecules containing primary amines . The compound is commonly used for copper-free Click Chemistry reactions .
Safety and Hazards
DBCO-PEG1-NHS ester has several hazard statements: H302, H315, H319, H335 . The precautionary statements are P261, P280, P302+P352, P305+P351+P338 . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .
Future Directions
DBCO-PEG1-NHS ester is a versatile and widely used molecule in drug research and development . It is an excellent tool for drug delivery and bioconjugation applications . The hydrophilic PEG spacer arm improves water solubility and provides a long and flexible connection that minimizes steric hindrance involved with ligation . This is particularly important in drug development as it can enhance the efficacy and safety of the drug .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O7/c32-24(29-16-18-37-17-15-28(36)38-31-26(34)13-14-27(31)35)11-12-25(33)30-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)30/h1-8H,11-19H2,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDZSBPFYBWRTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DBCO-PEG1-NHS ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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